![molecular formula C21H20N2O5S2 B2374688 Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 686772-74-7](/img/structure/B2374688.png)
Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
Description
The compound Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate features a complex heterocyclic architecture:
- Core structure: A thieno[3,2-d]pyrimidin-4-one scaffold, a bicyclic system known for its pharmacological relevance in kinase inhibition and anticancer activity.
- Substituents: A 4-ethoxyphenyl group at position 3, which may enhance lipophilicity and influence receptor binding. A thioether (-S-) linkage connecting the pyrimidinone core to a methyl group, which is further attached to a furan-2-carboxylate ester.
This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fused pyrimidine systems. However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Propriétés
IUPAC Name |
methyl 5-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-27-14-6-4-13(5-7-14)23-19(24)18-16(10-11-29-18)22-21(23)30-12-15-8-9-17(28-15)20(25)26-2/h4-9H,3,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMRSCBULSTLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(O4)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. This results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, particularly the transition from the G1 phase to the S phase. This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, leading to cell death.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM respectively. This suggests that the compound could potentially be effective in treating certain types of cancer.
Activité Biologique
Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a unique structural framework that combines a furan carboxylate with a thieno-pyrimidine moiety. The presence of the ethoxyphenyl group and thioether linkage contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antioxidant Properties : The furan and thieno groups may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
- Antimicrobial Activity : Some derivatives of similar structures have shown promise against various bacterial strains, indicating potential applications in antimicrobial therapy.
Biological Activity Data
Recent research has highlighted various aspects of the biological activity of this compound:
Case Studies
- Anticancer Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on HepG2 liver cancer cells. The mechanism involves apoptosis induction through mitochondrial pathways.
- Antimicrobial Efficacy : A study evaluated this compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into an antimicrobial agent.
- Inflammation Modulation : In a model of induced inflammation in murine macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a role in modulating inflammatory responses.
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have demonstrated that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antitumor properties. For instance:
Compound | IC50 (µM) | Target |
---|---|---|
Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo...) | 12.5 | Human Cancer Cell Lines |
Reference Compound | 15.0 | Human Cancer Cell Lines |
These findings suggest that the compound may inhibit cell proliferation effectively in various cancer types.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies reported:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
This indicates a potential application in treating infections caused by resistant strains.
Case Studies
-
Study on Antitumor Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of similar thieno[3,2-d]pyrimidine derivatives. The results indicated that modifications at the phenyl ring significantly enhanced potency against breast cancer cell lines . -
Antimicrobial Activity Research :
Another research highlighted the antimicrobial properties of thienopyrimidine compounds against various pathogens. The study concluded that structural modifications could lead to improved activity against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Biginelli-Type Pyrimidines (e.g., 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Esters)
- Key Features: These derivatives retain the 1,2,3,4-tetrahydropyrimidine core but lack the thieno-fused ring system. The furan-2-yl group at C-4 and ester substituents at C-5 are common features .
- Activity: Evaluated for antioxidant properties, with compound 3c showing notable DPPH radical scavenging (IC50 = 0.6 mg/mL) .
Thiazolo[3,2-a]pyrimidine Derivatives (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate)
- Key Features : A thiazolo-pyrimidine fused system with a benzylidene substituent and ester groups .
- Activity : Structural data (e.g., crystal lattice parameters) suggest stable packing interactions due to aromatic substituents, which may influence solid-state stability .
- Comparison : The target compound’s 4-ethoxyphenyl group likely enhances solubility compared to the trimethoxybenzylidene group in this analog.
Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate)
- Key Features : A pyrazolo-pyrimidine core with fluorinated aryl groups and carboxylate esters .
- Activity : Fluorinated groups often improve metabolic stability and membrane permeability.
- Comparison : The target compound’s thioether linkage may confer distinct electronic effects compared to the pyrazole nitrogen in this analog.
Data-Driven Comparison Table
Recommendations :
- Prioritize enzymatic assays (e.g., kinase inhibition) and ADMET profiling.
- Explore synthetic optimization, such as replacing the methyl ester with bioisosteres (e.g., amides) to modulate pharmacokinetics.
Q & A
Synthesis and Optimization
Q: What are the critical considerations for optimizing the multi-step synthesis of this compound to achieve high purity and yield? A: The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidinone core and furan carboxylate moieties. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve reaction homogeneity for thioether bond formation between the pyrimidinone and furan moieties .
- Catalysts : Triethylamine or acetic anhydride may facilitate nucleophilic substitution reactions .
- Temperature control : Maintaining 60–80°C during thiol-methylation prevents side reactions like oxidation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol enhance purity .
Structural Characterization
Q: How can structural ambiguities in the compound’s regiochemistry be resolved experimentally? A: Advanced techniques are required:
- X-ray crystallography : Resolves stereochemistry of the tetrahydrothieno[3,2-d]pyrimidinone ring and confirms the spatial arrangement of the 4-ethoxyphenyl substituent .
- NMR spectroscopy : H-H COSY and NOESY experiments identify coupling between the thioether bridge (-S-CH-) and adjacent protons .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak) and detects trace impurities .
Biological Activity Evaluation
Q: What methodological framework is recommended for evaluating this compound’s bioactivity against kinase targets? A: A tiered approach is advised:
- In vitro assays : Measure IC values using kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes like EGFR or VEGFR .
- Cellular models : Validate activity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing dose-response curves to reference inhibitors .
- Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC and assess statistical significance via ANOVA .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported bioactivity data across different studies? A: Potential sources of variability include:
- Assay conditions : Differences in ATP concentration or pH in kinase assays can alter IC values. Standardize protocols using guidelines from the Assay Guidance Manual .
- Compound stability : Degradation in DMSO stock solutions (e.g., via hydrolysis of the methyl ester) may reduce apparent potency. Monitor purity by HPLC before each assay .
- Statistical validation : Apply Bland-Altman analysis to compare inter-laboratory results and identify systematic biases .
Stability and Reactivity
Q: What experimental strategies mitigate instability of the thioether linkage under physiological conditions? A: Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 4–9) and quantify degradation products via LC-MS. The thioether bond is prone to hydrolysis at pH > 8 .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C) .
- Protective formulations : Encapsulation in cyclodextrin or liposomes enhances stability in aqueous media .
Structure-Activity Relationship (SAR)
Q: How can researchers design SAR studies to explore the role of the 4-ethoxyphenyl substituent? A: Key strategies include:
- Analog synthesis : Replace the 4-ethoxy group with halogens (e.g., -F, -Cl) or methyl groups to assess electronic effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to compare binding poses of analogs in kinase active sites .
- Data correlation : Plot substituent Hammett constants (σ) against IC values to quantify electronic contributions .
Advanced Mechanistic Studies
Q: What methods elucidate the compound’s mechanism of action in modulating kinase allostery? A: Integrate computational and experimental tools:
- Molecular dynamics simulations : Simulate ligand-induced conformational changes in the kinase ATP-binding pocket (e.g., using GROMACS) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to confirm allosteric modulation .
- Cryo-EM : Resolve high-resolution structures of the compound bound to kinases to identify non-canonical binding sites .
Regioselectivity in Derivative Synthesis
Q: How can regioselectivity challenges during functionalization of the thieno[3,2-d]pyrimidinone core be addressed? A: Control via:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the C2 or C7 positions .
- Metal catalysis : Pd-catalyzed C-H activation enables selective functionalization at electron-deficient positions .
- Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity to favor desired intermediates .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.